Cas no 73839-94-8 (4-3-(trifluoromethyl)phenylbutan-2-amine)

4-3-(trifluoromethyl)phenylbutan-2-amine structure
73839-94-8 structure
Product Name:4-3-(trifluoromethyl)phenylbutan-2-amine
Numero CAS:73839-94-8
MF:C11H14F3N
MW:217.230773448944
MDL:MFCD01694844
CID:1762524
PubChem ID:3056799
Update Time:2025-10-28

4-3-(trifluoromethyl)phenylbutan-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[3-(trifluoromethyl)phenyl]butan-2-amine
    • BRN 6395483
    • AC1MHS5F
    • SureCN266164
    • AC1Q2BB3
    • CTK2H8883
    • MolPort-013-331-738
    • 1-Methyl-3-[3-(trifluoromethyl)phenyl]propylamine
    • 4-3-(trifluoromethyl)phenylbutan-2-amine
    • Propylamine, 1-methyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-
    • 1-Methyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)propylamine
    • 73839-94-8
    • QPVLCHKIGUQAOL-UHFFFAOYSA-N
    • DTXSID10994961
    • EN300-88929
    • SCHEMBL266164
    • 4-(3-(trifluoromethyl)phenyl)butan-2-amine
    • CS-0275916
    • MDL: MFCD01694844
    • Inchi: 1S/C11H14F3N/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3
    • Chiave InChI: QPVLCHKIGUQAOL-UHFFFAOYSA-N
    • Sorrisi: FC(C1=CC=CC(=C1)CCC(C)N)(F)F

Proprietà calcolate

  • Massa esatta: 217.108
  • Massa monoisotopica: 217.108
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 191
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • Densità: 1.126
  • Punto di ebollizione: 236°C at 760 mmHg
  • Punto di infiammabilità: 99.8°C
  • Indice di rifrazione: 1.467

4-3-(trifluoromethyl)phenylbutan-2-amine Prezzodi più >>

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